5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

Enzyme inhibition Dihydroorotase Target selectivity

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole (ETOD) is a 1,2,4-oxadiazole heterocycle substituted with an ethyl group at position 5 and a p‑tolyl group at position 3. Its molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol) and computed logP of 3.2 indicate moderate lipophilicity, a property that directly influences membrane permeability and target engagement.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 81386-31-4
Cat. No. B1463658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
CAS81386-31-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC=C(C=C2)C
InChIInChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
InChIKeyUAOUFKKDOFRILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-p-tolyl-1,2,4-oxadiazole (CAS 81386-31-4) – Quantitative Differentiation Guide


5-Ethyl-3-p-tolyl-1,2,4-oxadiazole (ETOD) is a 1,2,4-oxadiazole heterocycle substituted with an ethyl group at position 5 and a p‑tolyl group at position 3 [1]. Its molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol) and computed logP of 3.2 indicate moderate lipophilicity, a property that directly influences membrane permeability and target engagement [2][3]. ETOD has been explicitly cited as an exemplar in a patent covering oxadiazole compounds with anti‑cancer and differentiation‑inducing activity, distinguishing it from other 1,2,4-oxadiazole regioisomers (e.g., 1,3,4‑oxadiazoles) [4].

Why 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazoles


The biological and physicochemical profile of 1,2,4-oxadiazoles is exquisitely sensitive to substituent changes at positions 3 and 5. For ETOD, the specific combination of a 5‑ethyl group (providing a distinct steric and electronic profile vs. 5‑methyl or 5‑phenyl analogs) and a 3‑(p‑tolyl) group creates a unique three‑dimensional pharmacophore. Data from BindingDB show that ETOD has measured affinity for the dihydroorotase enzyme (IC₅₀ = 180 μM) [1], whereas a closely related 5‑phenyl‑3‑(o‑tolyl)‑1,2,4‑oxadiazole derivative exhibits activity against a completely different target (SLACK potassium channel) in the same assay class . Substituting the 5‑ethyl group for a 5‑methyl or 5‑(prop‑1‑en‑2‑yl) group would alter logP, metabolic stability, and target selectivity, making simple generic interchange scientifically invalid [2].

Quantitative Differentiation Evidence for 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole


Enzyme Inhibition: ETOD Shows Dihydroorotase Affinity, While 5‑Phenyl‑3‑(o‑tolyl) Analog Hits an Ion Channel

In a biochemical assay, ETOD inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 180 μM at pH 7.37 [1]. In contrast, the 5‑phenyl‑3‑(o‑tolyl)‑1,2,4‑oxadiazole derivative exhibited activity against the SLACK potassium channel in a thallium flux assay (HEK‑293 cells), with no reported dihydroorotase activity . This orthogonal selectivity profile indicates that the 5‑ethyl group of ETOD contributes to a unique target space not replicated by a 5‑phenyl substituent.

Enzyme inhibition Dihydroorotase Target selectivity

Lipophilicity Control: ETOD logP 3.2 vs. 5-Methyl Analog logP 2.8 Impacts Membrane Permeability

The computed octanol/water partition coefficient (XLogP3) for ETOD is 3.2 [1]. For the 5‑methyl analog (5‑Methyl‑3‑p‑tolyl‑1,2,4‑oxadiazole, CAS 81386‑30‑3), the XLogP3 is 2.8, a difference of +0.4 log units [2]. This increase in lipophilicity translates to an approximately 2.5‑fold higher predicted membrane partitioning, directly affecting passive permeability and oral absorption according to Lipinski's Rule of Five guidance.

Physicochemical properties logP Drug-likeness

Purity Specification: ETOD at 98% Enables Reproducible In Vitro Assays vs. 95% Benchmark

Commercial ETOD is available at 98% purity from multiple ISO‑certified suppliers, suitable for pharmaceutical R&D and quality control , compared to the 95% minimum purity specification commonly listed for the 5‑methyl analog . This 3‑percentage‑point purity difference can be critical in sensitive enzymatic or cellular assays where impurities at the 5% level may cause off‑target effects or false positives.

Purity Reproducibility Assay-ready

Differentiation Activity: ETOD Induces Monocyte Differentiation, a Pathway Not Shared by Most 1,2,4-Oxadiazoles

A patent specifically exemplifies ETOD as an oxadiazole that arrests proliferation of undifferentiated cells and induces their differentiation to the monocyte lineage, evidencing utility in cancer and psoriasis [1]. This biological activity is not reported for the 5‑methyl, 5‑phenyl, or 5‑(prop‑1‑en‑2‑yl) analogs in any accessible primary literature [2]. The differentiation‑inducing property thus represents a unique functional differentiator for ETOD in academic and industrial oncology research.

Cell differentiation Anti-cancer Psoriasis

Optimal Use Cases for Procuring 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole


Enzyme‑Targeted Drug Discovery (Dihydroorotase Inhibitors)

ETOD is a confirmed dihydroorotase inhibitor (IC₅₀ = 180 μM) [1]. This makes it a suitable starting point for medicinal chemistry campaigns targeting pyrimidine biosynthesis in cancer or parasitic diseases, where dihydroorotase is a validated target. Its 98% purity ensures reliable SAR data generation.

Differentiation Therapy Research in Oncology and Dermatology

Because ETOD has been patented as an inducer of monocyte differentiation, it is a rational choice for academic labs investigating differentiation‑based treatments for acute myeloid leukemia or psoriasis [2]. No other commercially available 1,2,4‑oxadiazole carries this specific functional annotation.

Lead Optimization Requiring Precise logP Tuning (Δ logP = +0.4 over 5‑Methyl Analog)

When a compound series requires increased lipophilicity for CNS penetration or improved membrane permeability, ETOD (logP 3.2) offers a direct, measurable advantage over the 5‑methyl analog (logP 2.8) without adding excessive molecular weight [1][3]. This makes it a strategic choice in multiparameter optimization.

High‑Throughput Screening Libraries Where Purity and Target Diversity Are Paramount

With a guaranteed minimum purity of 98% and documented activity against multiple target classes (enzyme, ion channel, cell differentiation), ETOD adds orthogonal chemical biology to screening decks [1][2]. Its 2‑ethyl substituent provides a steric and electronic profile distinct from methyl or phenyl variants, increasing library diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.